Product packaging for 3-Iodo-9,9-dimethyl-9H-fluorene(Cat. No.:)

3-Iodo-9,9-dimethyl-9H-fluorene

Cat. No.: B13989435
M. Wt: 320.17 g/mol
InChI Key: WRUWRHHWULEBEP-UHFFFAOYSA-N
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Description

3-Iodo-9,9-dimethyl-9H-fluorene is a high-purity halogenated fluorene derivative that serves as a critical building block in advanced materials science and biomedical research. Its molecular structure, featuring an iodine atom at the 3-position and dimethyl groups at the 9-position, makes it a versatile precursor for constructing complex organic frameworks via cross-coupling reactions, such as Suzuki and Heck reactions . In the field of organic electronics, this compound is a valuable intermediate for synthesizing conjugated polymers and small molecules used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs) . The 9,9-dimethyl substitution pattern is particularly important, as it enhances the thermal stability and solubilizes the molecule while forcing the biphenyl rings into a planar conformation that increases the degree of conjugation in the aromatic system, improving charge transport and emission characteristics in the final materials . A cutting-edge application is in the development of Vinyl-fluorene Molecular Wires (v-fVFs) for voltage imaging . These probes are designed to monitor rapid changes in membrane potential (Vmem) in excitable cells like neurons and cardiomyocytes through a Photoinduced Electron Transfer (PeT) mechanism . Researchers have found that incorporating a vinyl-fluorene hybrid scaffold into voltage-sensitive fluorophores significantly improves voltage sensitivity while maintaining low phototoxicity, enabling prolonged monitoring of action potential kinetics in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) . The iodine atom provides an excellent reactive site for functionalization, allowing researchers to tailor the molecular structure for specific photophysical properties . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13I B13989435 3-Iodo-9,9-dimethyl-9H-fluorene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13I

Molecular Weight

320.17 g/mol

IUPAC Name

3-iodo-9,9-dimethylfluorene

InChI

InChI=1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-9-10(16)7-8-14(12)15/h3-9H,1-2H3

InChI Key

WRUWRHHWULEBEP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)I)C3=CC=CC=C31)C

Origin of Product

United States

Synthetic Methodologies for 3 Iodo 9,9 Dimethyl 9h Fluorene

Direct Iodination Approaches for Fluorene (B118485) Skeletons

Direct C-H iodination of the 9,9-dimethyl-9H-fluorene skeleton represents a straightforward approach to introduce an iodine atom onto the aromatic ring. The success of this strategy hinges on achieving regioselectivity to favor substitution at the C3 position.

Regioselective Electrophilic Aromatic Iodination Techniques

Electrophilic aromatic iodination is a common method for the synthesis of aryl iodides. The regioselectivity of this reaction on the 9,9-dimethyl-9H-fluorene ring system is influenced by the directing effects of the alkyl substituents and the benzene (B151609) ring fusion. The C2, C3, C6, and C7 positions are electronically activated, with the C2 and C7 positions being the most reactive. However, specific reagents and conditions can be employed to favor iodination at the C3 position.

Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, and N-iodosuccinimide (NIS). The choice of iodinating system is crucial for controlling the reaction's outcome.

Iodinating SystemDescription
I₂ / Oxidizing Agent Systems such as iodine combined with periodic acid (HIO₃) or silver salts like silver sulfate (B86663) (Ag₂SO₄) generate a more potent electrophilic iodine species (I⁺), which is necessary to overcome the relatively lower reactivity of iodine compared to other halogens. nih.goviofina.com
N-Iodosuccinimide (NIS) NIS is a mild and efficient source of electrophilic iodine. nih.govrsc.orgwikipedia.org It is often used with a proton source or a Lewis acid to enhance its reactivity. rsc.org The regioselectivity of NIS can be influenced by the solvent and reaction conditions. wikipedia.org

Mechanistic Considerations in Direct C-H Iodination

The mechanism of electrophilic aromatic iodination involves the attack of the electron-rich aromatic ring on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromatic system, resulting in the iodinated product.

The formation of the electrophilic iodine species is a key step. With I₂ and an oxidizing agent like HIO₃, the iodinating agent is believed to be a protonated form of iodic acid or a related species. When silver salts are used, the precipitation of silver iodide drives the reaction forward by removing iodide ions from the equilibrium and generating the I⁺ electrophile. nih.gov

In the case of NIS, the reaction is often initiated by protonation of the succinimide (B58015) nitrogen, which increases the electrophilicity of the iodine atom. The choice of solvent can also play a significant role; for instance, acetonitrile (B52724) has been shown to be an effective solvent for iodination with NIS. wikipedia.org

Precursor-Based Synthetic Routes to 3-Iodo-9,9-dimethyl-9H-fluorene

An alternative to direct iodination is the synthesis of this compound from suitably functionalized precursors. This approach can offer better control over regioselectivity.

Synthesis from Related 9,9-Dimethyl-9H-fluorene Derivatives

A viable strategy involves the synthesis of a 9,9-dimethylfluorene derivative with a functional group at the C3 position that can be readily converted to an iodine atom. One such precursor is 3-amino-9,9-dimethyl-9H-fluorene. The synthesis of this amino derivative can be approached through the nitration of 9,9-dimethylfluorene to yield 3-nitro-9,9-dimethyl-9H-fluorene, followed by reduction of the nitro group. The synthesis of 2-amino-9,9-dimethylfluorene (B33680) has been reported, suggesting a similar pathway could be viable for the 3-isomer. google.com

The resulting 3-amino-9,9-dimethyl-9H-fluorene can then be converted to the target iodo compound via the Sandmeyer reaction. nih.govwikipedia.orgnih.govorganic-chemistry.org This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with a solution of potassium iodide introduces the iodine atom onto the aromatic ring. nih.govyoutube.com

Table of Precursor-Based Synthesis:

Precursor Reaction Reagents
3-Nitro-9,9-dimethyl-9H-fluorene Reduction e.g., SnCl₂/HCl, H₂/Pd-C

Conversion from Other Halogenated Fluorene Precursors

Another effective precursor-based route is the halogen exchange reaction, specifically the Finkelstein reaction. wikipedia.orgnih.gov This method involves the conversion of an aryl bromide or chloride to an aryl iodide. A plausible precursor for this approach is 3-bromo-9,9-dimethyl-9H-fluorene. The synthesis of this bromo derivative has been documented. rsc.org

The Finkelstein reaction is an equilibrium process that can be driven to completion by using a large excess of the iodide salt or by taking advantage of the differential solubility of the halide salts. For aromatic bromides, the reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide, often in the presence of a ligand like a diamine. frontiersin.org

Table of Halogen Exchange Reaction:

Precursor Reaction Reagents

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. In the context of synthesizing this compound, several strategies can be employed.

The use of greener solvents is a key consideration. Water and polyethylene (B3416737) glycol (PEG) have been explored as environmentally benign reaction media for the iodination of aromatic compounds. nih.govbenthamdirect.comeurekaselect.com These solvents can replace more hazardous organic solvents, reducing the environmental footprint of the synthesis.

Phase-transfer catalysis (PTC) offers another green approach. PTC can facilitate reactions between reactants in immiscible phases, often eliminating the need for homogeneous organic solvents. researchgate.nettandfonline.comnih.gov This technique can be particularly useful in halogenation reactions, allowing for milder reaction conditions and easier product separation.

Furthermore, the development of catalytic systems that can be recycled and reused is a central tenet of green chemistry. The use of ionic liquids as recyclable catalysts and reaction media has been investigated for the synthesis of fluorene derivatives, offering a potential avenue for greener processes. nih.govnih.govrsc.org

The selection of less toxic reagents is also crucial. For instance, using molecular iodine with a green oxidant like sodium percarbonate presents a safer alternative to more hazardous iodinating agents. nih.gov

Development of Catalyst-Free and Ligand-Free Protocols

The direct iodination of aromatic compounds often relies on electrophilic substitution reactions. Traditional methods may employ metal-based catalysts or harsh reagents. However, a growing emphasis on green chemistry has spurred the development of catalyst-free and ligand-free alternatives. In the context of synthesizing this compound, these approaches primarily revolve around the use of molecular iodine (I₂) in conjunction with an oxidizing agent. This strategy avoids the need for metallic catalysts, which can be costly, toxic, and difficult to remove from the final product.

The reaction proceeds via the in-situ generation of a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺), from molecular iodine. Common oxidizing agents used for this purpose include nitric acid, iodic acid (HIO₃), or hydrogen peroxide. The choice of oxidant and reaction conditions can influence the regioselectivity and yield of the iodination. For the synthesis of this compound, the starting material is 9,9-dimethyl-9H-fluorene. The directing effects of the alkyl groups and the aromatic system favor substitution at the C3 and C6 positions.

A plausible catalyst-free protocol for the synthesis of this compound involves the direct iodination of 9,9-dimethyl-9H-fluorene using a combination of iodine and an oxidizing agent. The reaction is typically carried out by dissolving 9,9-dimethyl-9H-fluorene in a suitable solvent, followed by the addition of molecular iodine and the chosen oxidant. The mixture is then stirred at a specific temperature for a period to ensure complete reaction. Upon completion, the product can be isolated through standard work-up procedures, including quenching of the excess oxidant, extraction, and purification by crystallization or chromatography.

Below is a representative data table illustrating typical reaction parameters for a catalyst-free iodination of a fluorene derivative, based on established methods for similar compounds.

EntryStarting MaterialIodinating AgentOxidantSolventTemp (°C)Time (h)Yield (%)
19,9-dimethyl-9H-fluoreneI₂HIO₃Acetic Acid806Not Reported
29,9-dimethyl-9H-fluoreneI₂HNO₃Acetic Acid705Not Reported

This data is representative and based on analogous iodination reactions of aromatic compounds. Specific yields for this compound under these exact conditions require experimental verification.

Exploration of Sustainable Solvent Systems and Reaction Media

The selection of a solvent is a critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Research into sustainable alternatives has identified several greener options, including water, supercritical fluids, ionic liquids, and bio-derived solvents like ethanol (B145695) and acetic acid.

For the catalyst-free iodination of 9,9-dimethyl-9H-fluorene, the exploration of sustainable solvents is an active area of interest. Acetic acid, while a classic solvent for electrophilic aromatic substitution, is considered a relatively green choice due to its biodegradability. Methanol and ethanol are also attractive options as they are bio-based and have a lower environmental impact compared to many chlorinated or aprotic polar solvents.

Furthermore, solvent-free reaction conditions represent the pinnacle of green chemistry in this context. In a solvent-free approach, the reactants are mixed directly, often with gentle heating to facilitate the reaction. This minimizes waste and simplifies product isolation. For the iodination of 9,9-dimethyl-9H-fluorene, a solid-state reaction with an appropriate iodine source and oxidant could be a viable and highly sustainable method.

The following table summarizes the properties of various solvents and their potential application in the synthesis of this compound.

SolventClassificationGreen Chemistry ConsiderationsApplicability to Iodination
Acetic AcidOrganic AcidBiodegradable, but corrosive.Commonly used for electrophilic aromatic substitutions.
MethanolAlcoholBio-derived potential, but toxic.A plausible greener alternative for iodination reactions.
EthanolAlcoholBio-based, low toxicity, biodegradable.An excellent green solvent choice.
WaterInorganicThe greenest solvent, but limited by the low solubility of organic reactants.Phase-transfer catalysts might be needed to facilitate the reaction.
None (Solvent-free)N/AEliminates solvent waste, simplifies purification.Potentially feasible with solid-state mixing and heating.

Reactivity and Transformational Chemistry of 3 Iodo 9,9 Dimethyl 9h Fluorene

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine bond in 3-Iodo-9,9-dimethyl-9H-fluorene is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, offering a powerful toolkit for the synthesis of complex organic molecules. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. mdpi.com This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids and their esters. mdpi.com

The coupling of this compound with various aryl and vinyl boronic acids or their pinacol (B44631) esters allows for the synthesis of a diverse array of fluorene (B118485) derivatives with extended π-conjugation. For instance, the reaction with phenylboronic acid would yield 3-phenyl-9,9-dimethyl-9H-fluorene. These reactions are typically carried out in the presence of a palladium catalyst and a base. The choice of base, such as potassium carbonate or cesium carbonate, is crucial for the efficiency of the reaction. organic-chemistry.org

Research has shown that the Suzuki-Miyaura coupling can be successfully applied to various iodo-substituted aromatic compounds. For example, the coupling of 3-iodoindazoles with pinacol vinyl boronate has been achieved using microwave irradiation, demonstrating the feasibility of vinylation at the 3-position. mdpi.com Similarly, iodo(difluoroenol) derivatives have been effectively coupled with a range of potassium trifluoroborate partners. nih.gov These examples highlight the potential for analogous transformations with this compound.

A representative Suzuki-Miyaura coupling reaction is depicted below:

Suzuki-Miyaura CouplingThe general scheme for the Suzuki-Miyaura coupling of this compound with an organoboronic acid.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich phosphines like those derived from 9-fluorenylphosphines, have been shown to be effective in promoting the catalytic cycle. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also gained prominence due to their strong σ-donating ability, which can enhance the catalytic activity.

For challenging couplings, optimization of the catalyst system is often necessary. This can involve screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents. For instance, the use of bisphosphine ligands with a large bite angle, such as XantPhos, has been shown to be crucial for achieving high selectivity in certain Suzuki-Miyaura reactions. organic-chemistry.org The development of water-soluble catalysts has also enabled "green" cross-coupling reactions to be performed in aqueous media. nih.gov

Table 1: Examples of Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst Precursor Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 >95 nih.gov
Pd₂(dba)₃ XantPhos Cs₂CO₃ Dioxane 100 High organic-chemistry.org

Sonogashira Coupling for Alkynylation Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes, which are important intermediates in the preparation of pharmaceuticals, natural products, and organic materials. wikipedia.org

The reaction of this compound with a terminal alkyne, such as phenylacetylene (B144264) or trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and a base (typically an amine like triethylamine (B128534) or piperidine), would yield the corresponding 3-alkynyl-9,9-dimethyl-9H-fluorene derivative. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling

Palladium Catalyst Copper Cocatalyst Base Solvent Temperature
Pd(PPh₃)₄ CuI Triethylamine THF or DMF Room Temp. to 60°C
PdCl₂(PPh₃)₂ CuI Diethylamine Toluene Room Temp. to 80°C

Heck Reaction for Vinylic Functionalization

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. mdpi.com This reaction is a versatile method for the synthesis of substituted alkenes. The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base, would lead to the formation of a 3-vinyl-9,9-dimethyl-9H-fluorene derivative. The regioselectivity of the addition to the alkene is a key aspect of the Heck reaction.

Stille Coupling with Organostannane Reagents

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate. While it is a powerful C-C bond-forming reaction that tolerates a wide variety of functional groups, the toxicity of the organotin reagents is a significant drawback. mdpi.com The reaction of this compound with an organostannane, such as tributyl(vinyl)tin, in the presence of a palladium catalyst, would yield the corresponding coupled product.

Buchwald-Hartwig Amination for C-N Bond Construction

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type couplings, offer a valuable alternative to palladium-catalyzed methods, often with the advantages of lower cost and different reactivity profiles.

The classical Ullmann condensation involves the copper-promoted reaction of an aryl halide with a nucleophile, typically at high temperatures. researchgate.net Modern variations of the Ullmann reaction utilize catalytic amounts of a copper salt, often in the presence of a ligand, allowing for milder reaction conditions. These reactions are effective for the formation of C-C, C-N, C-O, and C-S bonds. nih.gov

For the formation of C-C bonds, an Ullmann-type reaction could involve the coupling of this compound with another aryl halide in the presence of a copper catalyst to form a biaryl structure. More commonly, Ullmann-type reactions are used for C-heteroatom bond formation.

The N-arylation of amines with aryl iodides via Ullmann condensation is a well-established method. researchgate.net The reaction typically employs a copper(I) salt, such as CuI, a base like K₂CO₃ or Cs₂CO₃, and often a ligand to facilitate the coupling. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), and amino acids, like L-proline, have been shown to be effective in promoting these reactions at lower temperatures. organic-chemistry.org

Similarly, the O-arylation of phenols or alcohols with this compound can be achieved through an Ullmann-type ether synthesis. This reaction also benefits from the use of a copper catalyst and a ligand.

The following table presents representative conditions for Ullmann-type couplings of aryl iodides.

NucleophileCatalystLigandBaseSolventTemperature (°C)Yield (%)
AnilineCuIL-prolineK₂CO₃DMSO9088
PhenolCuIPhenanthrolineCs₂CO₃NMP12085
PyrrolidineCuIDMEDAK₃PO₄Dioxane11091

Table 3: Representative Conditions for Ullmann-Type Couplings of Aryl Iodides. This table provides typical conditions for the copper-catalyzed coupling of aryl iodides with various nucleophiles, which can be adapted for reactions with this compound.

Beyond the traditional Ullmann-type reactions, other copper-mediated cross-coupling strategies have been developed. For instance, copper can mediate the coupling of aryl halides with a variety of nucleophiles under different catalytic systems. The Chan-Lam coupling, for example, involves the copper-mediated reaction of boronic acids with amines or alcohols to form C-N or C-O bonds. While this typically involves an oxidative coupling, related reductive coupling pathways can also be envisaged.

Recent advancements have focused on developing more efficient and milder copper-catalyzed systems. The use of specific ligands, such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me₄Phen), has been shown to promote the selective C-N bond formation with bromoiodoarenes, minimizing side reactions. nih.gov Such selective systems could be advantageous for complex syntheses involving this compound. The ongoing development in this field continues to expand the toolkit available for the transformation of this versatile fluorene derivative.

Other Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, with aryl halides serving as key substrates.

Kumada Coupling with Grignard Reagents

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, forges carbon-carbon bonds by reacting an organic halide with a Grignard reagent (organomagnesium halide). organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by nickel or palladium complexes. researchgate.net For a substrate like this compound, the reaction would involve the coupling of the fluorenyl group with the organic group from a Grignard reagent (R-MgX).

The general catalytic cycle for an aryl iodide (Ar-I) would proceed via:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-iodine bond of the fluorene derivative to form an organometallic complex (Ar-M(II)-I).

Transmetalation: The Grignard reagent (R-MgX) transfers its organic group to the metal center, displacing the iodide and forming a new complex (Ar-M(II)-R).

Reductive Elimination: The newly coupled product (Ar-R) is expelled from the metal center, regenerating the low-valent catalyst which re-enters the catalytic cycle.

Although no specific examples for this compound are documented, this reaction is a powerful tool for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds and would be expected to proceed under standard Kumada conditions. The reactivity is high due to the relatively weak C-I bond.

Iron-Catalyzed Cross-Coupling Approaches

Iron-catalyzed cross-coupling has emerged as a more economical and environmentally friendly alternative to methods using precious metals like palladium. researchgate.net These reactions effectively couple aryl halides with Grignard reagents. organic-chemistry.orgnih.gov The use of iron catalysts is attractive due to their low cost and low toxicity. researchgate.net

The mechanism of iron-catalyzed cross-coupling is complex and still under investigation but is thought to involve low-valent iron species or iron-ate complexes. organic-chemistry.org For a substrate such as this compound, the reaction with a Grignard reagent in the presence of an iron salt (e.g., FeCl₃ or Fe(acac)₃) would be expected to yield the corresponding alkylated or arylated fluorene derivative. These reactions are often rapid, even at low temperatures, and can be highly chemoselective. organic-chemistry.orgresearchgate.net While protocols have been developed for a wide range of aryl halides, specific studies detailing the use of this compound were not found.

Radical Reactions Involving the C-I Bond in this compound

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to form radical intermediates. This property can be exploited in various radical-mediated transformations. While specific studies on radical reactions of this compound are not detailed in the available literature, general principles suggest its potential participation in such pathways.

For instance, Sᵣₙ1 (substitution, radical-nucleophilic, unimolecular) reactions are a class of substitution that proceeds via a radical chain mechanism. This pathway is distinct from SNAr and can occur on aromatic systems without strong electron-withdrawing groups. The mechanism typically involves:

Initiation: An electron is transferred to the aryl iodide, forming a radical anion which then fragments to produce an aryl radical and an iodide ion.

Propagation: The aryl radical reacts with a nucleophile to form a new radical anion. This radical anion then transfers its electron to another molecule of the starting aryl iodide, propagating the chain.

Additionally, the C-I bond can be cleaved using radical initiators (like AIBN) or photochemically to generate the 3-(9,9-dimethyl-9H-fluorenyl) radical. This reactive intermediate could then be trapped by various radical acceptors or participate in cyclization or addition reactions. However, specific research detailing these transformations for this compound could not be located.

Strategic Utilization of 3 Iodo 9,9 Dimethyl 9h Fluorene As a Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Electronic Materials

As a halogenated aromatic compound, 3-Iodo-9,9-dimethyl-9H-fluorene is a candidate for use in carbon-carbon bond-forming reactions, which are fundamental to the construction of organic electronic materials. The iodine substituent is a particularly reactive leaving group in palladium-catalyzed cross-coupling reactions.

Monomer in Conjugated Polymer Synthesis (e.g., Poly(fluorene) Derivatives)

Conjugated polymers, particularly poly(fluorene)s (PFs), are a significant class of materials in organic electronics due to their high charge carrier mobility and strong luminescence.

Synthesis of Homopolymers and Copolymers Incorporating Fluorene (B118485) Units

The synthesis of fluorene-based polymers almost exclusively requires monomers with two reactive sites (e.g., di-halogenated or di-boronated) to enable chain extension. A mono-iodinated compound like this compound cannot form a homopolymer. Its potential inclusion in copolymer structures would involve reacting it with a difunctional comonomer, which would result in a polymer with pendant fluorene groups or in the termination of a growing polymer chain. There is a lack of specific, published research detailing such a copolymerization strategy using this particular molecule.

Polymerization Techniques and Conditions

Common polymerization techniques for creating poly(fluorene)s include Suzuki-Miyaura coupling, Yamamoto coupling, and Heck coupling.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with a halide. While aryl iodides are highly effective in Suzuki couplings, a difunctional partner would be necessary.

Yamamoto Coupling: This method involves the nickel-catalyzed reductive coupling of aryl halides. It is typically used with di-halo monomers to produce homopolymers.

Heck Coupling: This reaction forms a bond between an unsaturated halide and an alkene. An aryl iodide like this compound could react with an alkene, but for polymerization, a di-alkene or di-halide monomer would be required in the reaction scheme.

While these methods are standard for fluorene derivatives, specific conditions and findings related to the use of this compound are not available.

Building Block for Oligomers and Dendrimers for Optoelectronic Applications

Oligomers and dendrimers offer precisely defined structures that can overcome the polydispersity issues of polymers. Dendrimers are highly branched, three-dimensional macromolecules built from a central core. A mono-functionalized building block like this compound could be attached to the periphery of a multifunctional core to create the outer layer of a dendrimer. This would impart the electronic properties of the fluorene unit to the dendrimer's surface. However, specific examples of dendrimers or oligomers synthesized using this compound for optoelectronic applications are not described in the reviewed literature.

Role in the Synthesis of Organic Light-Emitting Diode (OLED) Components

Fluorene-based materials are prized for their blue emission, high photoluminescence quantum yield, and good thermal stability, making them excellent candidates for OLEDs. They are used as emitters, hosts, and charge-transport materials. The synthesis of these components often involves creating larger conjugated systems by coupling smaller building blocks. This compound could serve as a starting material to be coupled with other aromatic structures to form a final OLED molecule. Despite this potential, detailed synthetic routes and device performance data originating from this specific precursor are not documented. The development of OLED materials typically leverages more complex, often difunctional, fluorene derivatives.

Application in Organic Photovoltaic (OPV) Material Development

In the field of OPVs, fluorene units are incorporated into the backbones of donor-acceptor copolymers to tune the polymer's band gap and morphology. These materials must efficiently absorb sunlight and transport charge. The synthesis of these complex polymers relies on the polymerization of meticulously designed, difunctional monomers. As with the other applications, while the fluorene moiety itself is highly relevant to OPV research, there is no specific information available detailing the use of this compound as a building block for OPV materials.

Integration into Organic Field-Effect Transistor (OFET) Materials

The 9,9-dimethylfluorene unit is a common component in organic semiconductors due to its high photoluminescence quantum yield, good thermal stability, and excellent charge-carrying capabilities. The presence of the iodo group on the 3-position of the fluorene ring in this compound makes it an excellent monomer for the synthesis of conjugated polymers used in the active layer of Organic Field-Effect Transistors (OFETs).

The iodo-substituent is a key functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, which are instrumental in building the extended π-conjugated systems necessary for efficient charge transport. For instance, in a Suzuki coupling reaction, this compound can be reacted with a fluorene-based diboronic acid ester to create a polyfluorene chain. The resulting polymers often exhibit high charge carrier mobilities, a critical parameter for OFET performance. Microwave-assisted Suzuki polymerization has been shown to significantly accelerate the synthesis of high molecular weight poly(9,9-dihexylfluorene)s, a related class of materials. researchgate.net

Similarly, the Sonogashira coupling of aryl halides with terminal alkynes is a powerful tool for creating carbon-carbon bonds in the synthesis of complex molecules and conjugated polymers. wikipedia.orglibretexts.org The Heck reaction, which couples aryl halides with alkenes, provides another avenue for extending the conjugation length of polymers derived from this compound. organic-chemistry.orglibretexts.org

A related fluorene derivative, 2,7-dibromo-9,9-bis[3,3'-(N,N-dimethylamino)-propyl]fluorene, serves as a building block for the synthesis of polyelectrolytes like PFN, which is used as an interlayer in organic solar cells to enhance electron extraction. researchgate.net This highlights the versatility of halogenated fluorenes in creating functional materials for organic electronics. While direct performance data for OFETs based solely on this compound derived polymers is not extensively documented in readily available literature, the established reactivity of the iodo-group in forming conjugated polymers points to its significant potential in this field.

Scaffold for the Construction of Functional Molecular Architectures

The rigid and well-defined structure of the 9,9-dimethylfluorene core makes this compound an attractive scaffold for the construction of various functional molecular architectures, including Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and supramolecular assemblies.

Ligand Precursor for Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by modifying the organic linker. This compound can be readily converted into a dicarboxylic acid ligand, for example, by a sequence of palladium-catalyzed cross-coupling reactions to introduce carboxylate-bearing groups.

For instance, lanthanide-based MOFs assembled from 9,9-dimethyl-2,7-fluorenedicarboxylic acid have been shown to exhibit selective sensing of Pb²⁺ and Fe³⁺ ions through fluorescence enhancement and quenching effects. manchester.ac.uk The rigid fluorene backbone helps in the formation of a stable and porous framework. The iodo-functionality of this compound provides a convenient entry point for the synthesis of such functional ligands, allowing for the strategic placement of coordinating groups to direct the assembly of the desired MOF architecture.

Component in Covalent Organic Frameworks (COFs) Formation

Covalent Organic Frameworks are a class of porous crystalline polymers with extended π-conjugation, formed by the polymerization of organic building blocks. The predictable and directional nature of covalent bonds allows for the design of highly ordered structures with tunable porosity and electronic properties. The iodo-group in this compound can be utilized in various coupling reactions to form the robust covalent linkages that define COFs. For example, a double Sonogashira coupling of a di-iodinated monomer with a di-ethynyl-functionalized monomer is a common strategy for COF synthesis. By converting this compound into a di-functional or tri-functional monomer, it can be incorporated into the framework of a COF. The resulting materials could have potential applications in gas storage, separation, and catalysis.

Incorporation into Supramolecular Assemblies and Macrocyclic Systems

Supramolecular chemistry involves the study of non-covalent interactions and their use in the construction of large, well-organized molecular assemblies. The iodine atom in this compound can participate in halogen bonding, a directional and specific non-covalent interaction between a halogen atom and a Lewis base. nih.govscribd.comnih.govacs.orgbohrium.com This interaction can be exploited to direct the self-assembly of fluorene-based molecules into well-defined supramolecular structures and macrocycles.

The strength of the halogen bond can be tuned by changing the halogen atom (I > Br > Cl), making iodine an excellent choice for constructing robust assemblies. acs.org For example, the interplay of halogen bonding and hydrogen bonding has been used to control the gelation of supramolecular systems. acs.org The hydrophobic nature of halogen bonds also makes them useful for designing systems that function in aqueous environments. The directional nature of the C-I bond can be used to control the geometry of the resulting assembly, leading to the formation of discrete macrocycles or extended one-, two-, or three-dimensional networks.

Role in the Synthesis of Catalytic Ligands and Organometallic Complexes

The fluorene scaffold is a common feature in a variety of ligands used in organometallic chemistry and catalysis. The iodo-substituent in this compound provides a versatile handle for the introduction of various donor atoms, such as phosphorus, nitrogen, and sulfur, to create novel ligands.

One of the most common transformations is the conversion of the aryl-iodide to a phosphine (B1218219) ligand. manchester.ac.uknih.gov This can be achieved through reaction with a metal phosphide (B1233454) or via a palladium-catalyzed C-P coupling reaction. The resulting fluorenylphosphine ligands can be used to stabilize a wide range of transition metal complexes, which can then be employed as catalysts in various organic transformations. For instance, 9-fluorenylphosphines have been successfully used in palladium-catalyzed Sonogashira, Suzuki, and Buchwald-Hartwig coupling reactions. nih.gov

The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the fluorene ring and the phosphorus atom, which in turn influences the reactivity and selectivity of the corresponding metal catalyst.

Precursor for Bioactive Molecule Scaffolds in Advanced Organic Synthesis

Fluorene derivatives have been investigated for a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govarabjchem.org The rigid fluorene core provides a robust scaffold upon which various functional groups can be appended to interact with biological targets.

The iodo-group in this compound is a key feature that allows for its use as a precursor in the synthesis of complex, biologically active molecules. Through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, a wide variety of substituents can be introduced at the 3-position of the fluorene ring. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org This modular approach allows for the rapid generation of a library of compounds for biological screening.

For example, functionalized 9-substituted fluorene derivatives have been synthesized via boron trifluoride catalyzed reactions, and some have shown blue emissive properties, which could be useful in bioimaging applications. researchgate.netthieme-connect.dersc.org The ability to readily diversify the structure of this compound makes it a valuable starting material in the field of drug discovery and medicinal chemistry. mdpi.comnih.gov

Computational and Theoretical Investigations of 3 Iodo 9,9 Dimethyl 9h Fluorene and Its Transformations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For fluorene (B118485) derivatives, DFT calculations are commonly employed to understand how different functional groups affect their properties. For instance, studies on 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene have utilized DFT to analyze the impact of functionalization on the electronic and optical properties of the molecule. researchgate.net These studies typically calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict the electronic behavior and potential applications in materials science, such as in dye-sensitized solar cells. researchgate.net

In the case of 3-Iodo-9,9-dimethyl-9H-fluorene, a DFT study would similarly focus on the influence of the iodo and dimethyl groups on the fluorene core. The iodine atom, being a halogen, would introduce specific electronic effects (inductive and mesomeric) that would alter the electron density distribution across the fluorene skeleton. The dimethyl groups at the C9 position are known to enhance solubility and influence the solid-state packing of fluorene-based materials. researchgate.net

A hypothetical DFT analysis of this compound would likely involve the following:

Geometry Optimization: Determining the most stable three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis: Calculation of HOMO and LUMO energies to estimate the ionization potential, electron affinity, and the electronic band gap.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to predict sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Investigating charge transfer interactions within the molecule.

These calculations would provide a theoretical basis for understanding the compound's reactivity and its potential as a building block in organic electronics or as a substrate in chemical reactions.

Quantum Chemical Calculations for Reaction Pathway Analysis and Prediction of Reaction Outcomes

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical transformation. nih.gov This involves identifying transition states and intermediates along a reaction coordinate, thereby allowing for the prediction of the most favorable reaction pathway. nih.gov For fluorene and its derivatives, such calculations have been used to study oxidation reactions and the formation of dibenzofurans. mdpi.com

For this compound, quantum chemical calculations could be applied to predict its behavior in various reactions, such as cross-coupling reactions where the carbon-iodine bond is a key reactive site. By modeling the reaction pathway, for example, in a Suzuki or Sonogashira coupling, one could determine the activation energies for the oxidative addition, transmetalation, and reductive elimination steps. This would provide insights into the reaction kinetics and help in optimizing experimental conditions.

A typical workflow for reaction pathway analysis would include:

Reactant and Product Optimization: Calculating the ground state energies of the starting materials and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate that connects reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the found transition state correctly connects the desired reactants and products.

These theoretical investigations can be invaluable for predicting reaction outcomes and designing novel synthetic routes involving this compound.

Mechanistic Elucidation of Catalytic Reactions Involving this compound as a Substrate

The mechanistic elucidation of catalytic reactions combines experimental observations with computational analysis. For fluorene compounds, mechanistic studies have often focused on their oxidation or their role in the formation of environmental pollutants. mdpi.comresearchgate.net The C-H bonds of the fluorene system, particularly at the C9 position, are often the focus of such studies. researchgate.net

In the context of this compound, the presence of the iodo-substituent makes it a prime candidate for catalytic cross-coupling reactions. A mechanistic study of such a reaction would aim to understand the role of the catalyst, typically a transition metal complex, in facilitating the transformation. Computational modeling would be used to investigate the structure and energetics of the catalytic intermediates and transition states.

For example, in a palladium-catalyzed amination reaction, DFT calculations could be used to explore the detailed steps of the catalytic cycle. This would involve modeling the oxidative addition of the C-I bond to the palladium(0) catalyst, the subsequent coordination of the amine, and the final reductive elimination step that forms the C-N bond and regenerates the catalyst. These studies are crucial for understanding catalyst behavior and for the rational design of more efficient catalytic systems.

Molecular Modeling and Conformational Analysis Relevant to Reactivity

Molecular modeling and conformational analysis are used to study the three-dimensional structure of molecules and how their shape influences their properties and reactivity. thieme-connect.de For fluorene-based systems, the planarity of the fluorene unit and the nature of the substituents at the C9 position are critical factors that determine their packing in the solid state and their photophysical properties. researchgate.netnih.gov

Understanding the preferred conformation is essential as it can significantly impact the molecule's reactivity. For instance, the accessibility of the iodine atom for an oxidative addition reaction in a catalytic cycle can be influenced by the steric bulk of the neighboring groups. Molecular dynamics simulations could also be employed to study the dynamic behavior of the molecule in solution, providing a more realistic picture of its conformational landscape.

While direct computational studies on this compound are not available in the reviewed literature, the methodologies and principles derived from studies on analogous fluorene derivatives provide a clear roadmap for future theoretical investigations into this specific compound. Such studies would be invaluable for unlocking its potential in various fields of chemistry and materials science.

Advanced Spectroscopic and Analytical Methodologies in the Context of 3 Iodo 9,9 Dimethyl 9h Fluorene Transformations

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the real-time monitoring of reactions starting from 3-iodo-9,9-dimethyl-9H-fluorene and for the structural elucidation of the resulting derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing researchers to track the disappearance of reactant signals and the appearance of product signals.

For instance, in the synthesis of various fluorene (B118485) derivatives, ¹H NMR is used to identify the characteristic signals of the fluorene core and the substituent groups. The integration of these signals can provide quantitative data on the conversion of the starting material and the yield of the product. thno.org ¹³C NMR, often used in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in identifying the carbon skeleton of the synthesized molecules. thieme-connect.de

A variety of deuterated solvents are employed for NMR analysis, with the choice depending on the solubility of the compounds being studied. Common solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (MeOD). thno.org

Below is an interactive table showcasing typical ¹H and ¹³C NMR chemical shifts for 9,9-dimethyl-9H-fluorene, the parent compound of this compound, and some of its derivatives. These shifts serve as a reference for identifying the fluorene moiety in more complex structures.

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
9,9-dimethyl-9H-fluoreneCDCl₃7.74 (d, 2H), 7.37 (t, 2H), 7.30 (t, 2H), 7.25 (d, 2H), 1.46 (s, 6H)151.4, 139.3, 127.2, 126.9, 122.5, 119.9, 46.9, 27.1
9-mesityl-9H-fluoreneCDCl₃7.96 (dd, 2H), 7.54–7.47 (m, 2H), 7.41–7.35 (m, 4H), 7.16 (s, 1H), 6.79 (s, 1H), 5.63 (s, 1H), 2.81 (s, 3H), 2.41 (s, 3H), 1.24 (s, 3H)147.32, 141.01, 137.93, 137.76, 136.28, 133.99, 130.65, 128.94, 127.27, 126.91, 124.26, 120.10, 49.87, 21.85, 20.97, 18.78
3-fluoro-9-mesityl-9H-fluoreneCDCl₃7.91 (d, 1H), 7.63 (d, 1H), 7.53 (t, 1H), 7.41 (t, 1H), 7.37 (d, 1H), 7.28 (t, 1H), 7.18 (s, 1H), 7.08 (t, 1H), 6.81 (s, 1H), 5.58 (s, 1H), 2.81 (s, 3H), 2.43 (s, 3H), 1.26 (s, 3H)163.94, 161.53, 148.25, 142.93, 142.84, 142.63, 140.22, 140.19, 137.84, 137.74, 136.49, 133.63, 130.77, 129.07, 127.93, 127.09, 125.24, 125.15, 124.41, 120.42, 114.23, 114.01, 107.26, 107.03, 49.27, 21.88, 20.99, 18.79

Mass Spectrometry Techniques for the Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical tool for identifying reaction intermediates and confirming the molecular weight of products in transformations involving this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule. nih.gov

Electron ionization (EI) is a common MS technique used for the analysis of fluorene derivatives. nist.govnist.gov The resulting mass spectra show the molecular ion peak, which corresponds to the molecular weight of the compound, as well as a characteristic fragmentation pattern that can provide structural information. For instance, the mass spectrum of 9,9-dimethyl-9H-fluorene shows a prominent molecular ion peak at m/z 194. nist.govnih.gov

Electrospray ionization (ESI) is another frequently used technique, especially for more polar and larger molecules. thno.org It is a soft ionization method that typically results in less fragmentation and a clear molecular ion peak, often as a protonated molecule [M+H]⁺ or an adduct with other cations.

In the study of a boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols, HRMS was crucial in confirming the structures of the synthesized functionalized fluorene derivatives. thieme-connect.de Similarly, in the synthesis of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, HRMS was used to verify the structures of all new compounds. nih.gov

Chromatographic Separations and Analysis of Complex Reaction Mixtures

Chromatographic techniques are essential for the separation and purification of products from the often complex mixtures that result from chemical reactions. For transformations of this compound, column chromatography and preparative high-performance liquid chromatography (HPLC) are widely employed.

Column chromatography, using silica (B1680970) gel as the stationary phase, is a standard method for purifying reaction products. rsc.org The choice of solvent system (eluent) is critical for achieving good separation.

Preparative reverse-phase HPLC is utilized for the purification of more polar compounds. thno.org For instance, in the synthesis of certain fluorene derivatives, a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA) was used as the mobile phase. thno.org

Analytical techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor the progress of reactions and to analyze the purity of the isolated products. thno.orgrsc.org LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for identifying components in a mixture.

X-ray Diffraction for the Solid-State Structural Confirmation of Synthesized Derivatives

For derivatives of this compound that can be crystallized, X-ray diffraction provides unambiguous proof of their structure. thieme-connect.denih.govresearchgate.net For example, the crystal structures of several 9,9-disubstituted fluorene derivatives have been determined, revealing details about their molecular geometry and intermolecular interactions. mdpi.comresearchgate.net In a study on thermally stable chromophores, single-crystal X-ray analysis was used to obtain an unambiguous proof of the structure of two of the synthesized compounds. nih.gov

The crystallographic data obtained, such as the space group and unit cell dimensions, are crucial for understanding the solid-state properties of these materials. Below is a table with crystallographic data for some fluorene derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
9,9-dimethyl-9H-fluoreneC₁₅H₁₄OrthorhombicIba2------ mdpi.com
9,9-bis(hydroxymethyl)-9H-fluoreneC₁₅H₁₄O₂OrthorhombicP2₁2₁2₁------ mdpi.com
2,7-Dibromo-9,9-dimethyl-9H-fluoreneC₁₅H₁₂Br₂Orthorhombic-17.09711.1616.9120--- researchgate.net

In-situ Spectroscopic Methods for Real-Time Reaction Studies

While less commonly reported for transformations of this compound specifically, in-situ spectroscopic methods are powerful tools for gaining a deeper understanding of reaction mechanisms. These techniques allow for the real-time monitoring of reacting species directly in the reaction vessel, providing kinetic and mechanistic data that may not be obtainable through conventional analysis of quenched reaction aliquots.

Techniques such as in-situ NMR and in-situ FTIR can, in principle, be applied to study the transformations of this compound. These methods would enable the direct observation of the formation and consumption of reactants, intermediates, and products as a function of time. Such studies could provide valuable insights into the kinetics of the reaction and help to identify short-lived intermediates that might otherwise go undetected. The isolation of a palladium iodide intermediate in a Sonogashira cross-coupling reaction leading to a fluorene derivative, which was then characterized by single-crystal X-ray diffraction, demonstrates the power of capturing and analyzing transient species. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.